3-Amino-N-(3-methoxypropyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology
Benzamide derivatives represent a privileged scaffold in drug discovery, meaning they are a class of molecules that are frequently found to be active against a range of biological targets. Their significance stems from their ability to interact with various enzymes and receptors within the body. For instance, certain benzamide derivatives have shown potent anticancer properties by targeting specific cellular pathways, while others exhibit analgesic or antidepressant effects through interaction with neurotransmitter systems.
The structural versatility of the benzamide core allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. This modular nature has been exploited to create vast libraries of compounds for high-throughput screening, leading to the discovery of novel drug candidates.
Evolution of Research Interests in 3-Amino-N-(3-methoxypropyl)benzamide
Direct and specific research on this compound is conspicuously absent in the published academic literature. However, the interest in this compound can be inferred from the broader trends in the study of 3-aminobenzamide (B1265367) derivatives. The 3-amino group, in particular, serves as a key pharmacophore and a versatile synthetic handle for further molecular elaboration.
Research into 3-aminobenzamide derivatives has been driven by several key areas:
Enzyme Inhibition: A significant body of research has focused on the ability of 3-aminobenzamide and its derivatives to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This has led to the development of PARP inhibitors as effective cancer therapies.
Antimicrobial Agents: More recently, there has been growing interest in 3-aminobenzamide derivatives as potential antimicrobial agents. A patent application, for instance, has described the use of such derivatives as β-lactam auxiliary antibiotics, aimed at combating methicillin-resistant Staphylococcus aureus (MRSA) infections. google.com
Structure-Activity Relationship (SAR) Studies: The N-substituent on the benzamide core plays a crucial role in determining the compound's biological activity. The methoxypropyl group in this compound introduces specific properties such as size, polarity, and hydrogen bonding capability, which could modulate its interaction with biological targets. The systematic exploration of different N-substituents is a common strategy in medicinal chemistry to optimize the potency and selectivity of a lead compound.
The following table provides a comparative look at various substituted benzamides and their documented biological activities, highlighting the current void in our understanding of the N-(3-methoxypropyl) derivative.
| Compound Name | Substitution Pattern | Documented Biological Activity |
| 3-Aminobenzamide | 3-amino | PARP inhibitor, potential anticancer agent |
| 3-Amino-4-hydroxy-benzenesulfonamide derivatives | 3-amino, 4-hydroxy, sulfonamide group | Carbonic anhydrase inhibitors, potential anticancer agents |
| 2-Amino-N-phenylbenzamides | 2-amino, N-phenyl | Antimycobacterial and antifungal properties |
| Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | Varies, includes methoxy (B1213986) and hydroxy groups on benzimidazole | Antiproliferative and antioxidant activities |
| This compound | 3-amino, N-(3-methoxypropyl) | No specific biological activity reported in the literature |
Proposed Research Hypotheses and Unaddressed Gaps in the Literature
The most significant gap in the literature is the near-total absence of any dedicated research on this compound. This lack of data presents a clear opportunity for novel investigation. Based on the known activities of related compounds, several research hypotheses can be proposed:
Hypothesis 1: Potential as an Antimicrobial Adjuvant: Given the findings in the patent literature regarding 3-aminobenzamide derivatives as β-lactam auxiliary antibiotics, it is plausible that this compound could exhibit similar properties. google.com The specific N-substituent may influence its spectrum of activity and potency.
Hypothesis 2: Modulator of Enzyme Activity: The core 3-aminobenzamide structure is a known PARP inhibitor. It would be a valuable line of inquiry to determine if the N-(3-methoxypropyl) substitution alters this activity or confers inhibitory properties against other enzymes.
Hypothesis 3: Novel Central Nervous System (CNS) Activity: Benzamide derivatives are known to act as antagonists at dopamine (B1211576) receptors, with applications in treating psychiatric illnesses. The physicochemical properties imparted by the methoxypropyl chain could influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.
To address these hypotheses and fill the existing knowledge void, the following areas of research are proposed:
Chemical Synthesis and Characterization: The development and optimization of a synthetic route to produce high-purity this compound, followed by its full spectroscopic and physicochemical characterization.
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as a range of enzymes (including PARP) and receptors, to identify any potential biological activity.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues with variations in the N-substituent to understand the key structural features required for any observed biological activity.
The table below outlines the key research questions that remain unanswered for this specific compound.
| Research Area | Key Unaddressed Questions |
| Chemical Synthesis | What is the most efficient and scalable synthetic route for this compound? |
| Physicochemical Properties | What are the key physicochemical properties (solubility, pKa, logP) of this compound, and how might they influence its biological fate? |
| Biological Activity | Does this compound exhibit any significant antimicrobial, anticancer, or CNS activity? |
| Mechanism of Action | If biologically active, what is the underlying molecular mechanism of action? |
| Structure-Activity Relationships (SAR) | How does the N-(3-methoxypropyl) group contribute to or alter the biological activity compared to other N-substituted 3-aminobenzamides? |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPORDPFHSIVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Contemporary Synthetic Routes for 3-Amino-N-(3-methoxypropyl)benzamide
The primary approach to synthesizing this compound involves the formation of an amide bond between 3-aminobenzoic acid and 3-methoxypropylamine (B165612). This transformation can be achieved through several methodologies, each with its own set of advantages and challenges.
A common route begins with the protection of the amino group of 3-aminobenzoic acid, for example, using a tert-butoxycarbonyl (Boc) protecting group. The resulting N-Boc-3-aminobenzoic acid is then coupled with 3-methoxypropylamine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The final step involves the deprotection of the Boc group under acidic conditions to yield the desired product.
Multi-Step Synthesis Optimization and Yield Enhancement
For instance, a systematic study could be conducted to compare different coupling reagents. While traditional carbodiimides like DCC are effective, they can lead to the formation of byproducts that are difficult to remove. More modern coupling agents, such as HATU or propylphosphonic anhydride (B1165640) (T3P), often offer higher yields and cleaner reaction profiles. ucl.ac.uk
Optimization of reaction conditions is another critical aspect. The temperature of the coupling reaction can significantly impact the reaction rate and the formation of side products. Similarly, the choice of solvent can influence the solubility of reactants and the reaction kinetics. A design of experiments (DoE) approach can be employed to systematically investigate the effects of multiple variables and their interactions to identify the optimal reaction conditions. mit.edunih.gov
Table 1: Optimization Parameters for the Synthesis of this compound
| Parameter | Variables to Investigate | Desired Outcome |
| Protecting Group | Boc, Cbz, Fmoc | Ease of introduction and removal, stability |
| Coupling Reagent | DCC/DMAP, HATU, T3P, CDI | High yield, minimal side products, ease of workup |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) | Good solubility of reactants, high reaction rate |
| Temperature | -10°C to room temperature | Minimized side reactions, optimal reaction time |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Efficient neutralization of acid byproduct |
Exploration of Sustainable and Green Chemistry Protocols
In line with the principles of green chemistry, efforts are being directed towards developing more environmentally benign synthetic routes for this compound. This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and enzymatic synthesis. nih.govbohrium.com
One promising approach is the use of biocatalysts, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B), which can catalyze the amidation reaction under mild conditions and often in non-conventional, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov This enzymatic method avoids the use of hazardous coupling agents and simplifies the purification process. nih.gov
Solvent selection is another key area for greening the synthesis. Traditional solvents like DMF and DCM are effective but pose environmental and health risks. rsc.orgacs.org Alternative, more sustainable solvents are being explored, including bio-derived solvents and water, where the reaction can be promoted by specific catalysts or surfactants. bohrium.comnsf.gov Solvent-free reaction conditions, where the reactants are heated together in the presence of a catalyst, represent an even greener alternative. researchgate.netbohrium.com
Investigation of Novel Catalytic Systems for Synthesis
Recent advances in catalysis offer new avenues for the synthesis of this compound. The direct catalytic amidation of 3-aminobenzoic acid with 3-methoxypropylamine, without the need for prior activation of the carboxylic acid, is a highly atom-economical approach.
Various catalytic systems are being investigated for this purpose, including those based on boric acid and transition metals. Boronic acid catalysts, for example, have been shown to be effective for direct amide formation. Additionally, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, are attractive as they can be easily recovered and reused, simplifying the purification process and reducing waste. nih.gov For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols presents an innovative route. nih.gov Palladium(II) pincer complexes have also been demonstrated as efficient catalysts for the N-alkylation of benzamides using alcohols. researchgate.net
Rational Design and Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of its chemical properties.
Structural Modifications of the Amino Moiety
The primary amino group on the benzamide (B126) core is a key site for structural modification. nih.gov It can be alkylated, acylated, or used as a handle for the introduction of other functional groups.
N-Alkylation: The amino group can be mono- or di-alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. These modifications can alter the compound's basicity, lipophilicity, and steric profile. Phase-transfer catalysis offers a solvent-free method for the N-alkylation of aromatic carboxamides. tandfonline.com
N-Acylation: Acylation of the amino group with different acyl chlorides or anhydrides can introduce a variety of substituents, including aliphatic and aromatic groups. This modification can influence the electronic properties of the benzamide ring and introduce new hydrogen bonding capabilities.
Conversion to Other Functional Groups: The amino group can be converted to other functionalities, such as an azide (B81097) via the Sandmeyer reaction, which can then be used in click chemistry reactions to attach larger molecular scaffolds.
Table 2: Examples of Structural Modifications of the Amino Moiety
| Modification Type | Reagents and Conditions | Potential Effect on Properties |
| Mono-N-alkylation | Alkyl halide, base (e.g., K₂CO₃) | Increased lipophilicity, altered basicity |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Introduction of diverse alkyl groups |
| N-Acylation | Acyl chloride, base (e.g., pyridine) | Altered electronic properties, new H-bonding sites |
| Diazotization/Azide Formation | NaNO₂, HCl; then NaN₃ | Introduction of a versatile functional group for further reactions |
Substituent Effects on the Benzamide Core
Introducing substituents onto the aromatic ring of the benzamide core can significantly impact the molecule's electronic and steric properties. nih.govlumenlearning.com The position and nature of these substituents can influence the reactivity of the amino group and the amide bond. libretexts.orglibretexts.org
Electron-donating groups (e.g., -OCH₃, -CH₃) placed at the ortho or para positions relative to the amino group can increase the electron density on the ring, potentially enhancing the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will decrease the electron density and the nucleophilicity of the amino group. lumenlearning.comlibretexts.org
Steric effects also play a crucial role. Bulky substituents near the amino or amide groups can hinder their reactivity due to steric hindrance, which can be exploited for regioselective reactions on other parts of the molecule. The interplay of electronic and steric effects allows for the fine-tuning of the chemical behavior of this compound and its derivatives.
Introduction of Pro-Moieties and Precursor Forms
The synthesis of this compound can be strategically approached through the preparation of key precursors and the potential for introducing pro-moieties to modulate its physicochemical and pharmacokinetic properties. The primary precursors for the core structure are 3-aminobenzoic acid and 3-methoxypropylamine.
The formation of the final compound is typically achieved through an amide coupling reaction between a suitably activated derivative of 3-aminobenzoic acid and 3-methoxypropylamine. A common laboratory-scale approach involves the conversion of 3-aminobenzoic acid to 3-aminobenzoyl chloride, followed by its reaction with 3-methoxypropylamine. To prevent self-polymerization and other side reactions, the amino group of 3-aminobenzoic acid is often protected prior to the activation of the carboxylic acid. A widely used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The protected acid, 3-(Boc-amino)benzoic acid, can then be activated using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester. This intermediate readily reacts with 3-methoxypropylamine to yield the protected benzamide, from which the Boc group can be removed under acidic conditions to furnish the final product.
Alternatively, a precursor strategy involving the reduction of a nitro-substituted benzamide is a viable route. This approach starts with 3-nitrobenzoic acid, which is first coupled with 3-methoxypropylamine to form N-(3-methoxypropyl)-3-nitrobenzamide. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride, yields the desired this compound.
Pro-Moieties:
The primary amino group on the benzamide ring offers a site for the attachment of pro-moieties to create prodrugs with altered properties, such as improved solubility, membrane permeability, or targeted delivery. While specific prodrugs of this compound are not extensively documented in the literature, general strategies for aromatic amines can be applied.
One common approach is the formation of an amide linkage with an amino acid or a peptide. This can enhance aqueous solubility and potentially utilize amino acid transporters for improved absorption. Another strategy involves the formation of a carbamate (B1207046) pro-moiety. For instance, the amino group can react with a chloroformate to form a carbamate that can be designed to be cleaved in vivo by esterases. The table below illustrates some potential pro-moieties that could be appended to the 3-amino group.
| Pro-Moiety Class | Example Structure | Potential Advantage | Cleavage Mechanism |
| Amino Acid Conjugate | Glycinamide | Increased water solubility | Peptidases |
| Carbamate | Ethoxycarbonyl | Modified lipophilicity | Esterases |
| Phosphate Ester | Phosphonooxymethyl | Enhanced aqueous solubility | Phosphatases |
These pro-moieties are designed to be cleaved under physiological conditions, releasing the active this compound. The choice of pro-moiety would depend on the desired modification of the parent molecule's properties.
Chiral Synthesis and Enantioselective Approaches (If Applicable)
As constituted, this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral synthesis or enantioselective approaches are not directly applicable to its preparation.
However, chirality could be introduced into the molecule through structural modification, which would then necessitate enantioselective synthetic methods to obtain stereochemically pure forms. For instance, the introduction of a stereocenter on the propyl chain, such as in 3-Amino-N-(3-methoxy-2-methylpropyl)benzamide, would result in a chiral compound. In such a hypothetical scenario, enantioselective synthesis would be crucial.
Several strategies could be envisioned for the enantioselective synthesis of such a chiral analogue. One approach would involve the use of a chiral building block, such as an enantiomerically pure (R)- or (S)-3-methoxy-2-methylpropan-1-amine, in the amide coupling reaction with 3-aminobenzoic acid or its protected derivative.
Alternatively, asymmetric synthesis could be employed. For example, an asymmetric reduction of a suitable prochiral precursor could establish the stereocenter. While not directly applicable to the parent compound, the field of enantioselective synthesis of benzamides is well-developed. nih.gov Catalytic asymmetric methods, including those employing chiral catalysts for reductions or carbon-carbon bond-forming reactions, could be adapted for the synthesis of chiral derivatives of this compound.
The separation of enantiomers of a racemic chiral benzamide derivative could be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. The choice of CSP and mobile phase would be critical for achieving baseline separation of the enantiomers.
| Chiral Stationary Phase Type | Principle of Separation | Potential Applicability |
| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | Widely used for a broad range of chiral compounds, including amides. |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, and steric hindrance. | Effective for compounds with aromatic rings and hydrogen bond donors/acceptors. |
| Macrocyclic antibiotic-based (e.g., vancomycin) | Inclusion complexation, hydrogen bonding, and ionic interactions. | Useful for polar and ionizable chiral molecules. |
Advanced Purification and Isolation Techniques for Research Grade Material
The purification of this compound to achieve high purity, suitable for research applications, typically involves a combination of techniques to remove starting materials, reagents, by-products, and any potential isomers.
Crystallization:
Recrystallization is often the primary and most efficient method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For a moderately polar compound like this compound, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes could be effective. The process involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to induce the formation of well-defined crystals, leaving impurities in the mother liquor.
Chromatographic Techniques:
For more challenging purifications or for the isolation of minor components, chromatographic methods are indispensable.
Flash Column Chromatography: This is a standard technique for the purification of organic compounds in a research laboratory. A column packed with a stationary phase, typically silica (B1680970) gel, is used. The crude compound is loaded onto the top of the column and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For this compound, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity might be effective.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. This technique uses smaller stationary phase particles and higher pressures, leading to superior resolution compared to flash chromatography. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a suitable starting point for the purification of this compound. The fractions containing the pure product are collected and the solvent is removed to yield the purified material.
The purity of the final product is typically assessed by analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and ensure the absence of significant impurities.
| Purification Technique | Principle | Typical Application | Expected Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Bulk purification of solid compounds. | >98% |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Routine laboratory purification. | 95-99% |
| Preparative HPLC | High-resolution separation based on differential partitioning under high pressure. | Final purification to achieve high-purity research-grade material. | >99.5% |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
Despite a comprehensive search for scientific literature and data, a detailed spectroscopic and structural analysis of the chemical compound this compound cannot be provided at this time due to the absence of published research findings. While the compound is listed in several chemical supplier catalogs, indicating its synthesis and commercial availability, it appears to be a novel or sparsely studied molecule with no publicly accessible data on its comprehensive spectroscopic and structural properties.
Efforts to locate experimental data for this compound, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction studies, have been unsuccessful. Searches of prominent chemical databases such as PubChem and ChemSpider, as well as spectroscopic databases like the Spectral Database for Organic Compounds (SDBS) and crystallographic databases including the Cambridge Structural Database (CSD), yielded no specific results for this compound. The CAS number for this compound has been identified as 1017795-07-1, which confirms its unique identification in chemical registries.
The requested in-depth analysis, which would include two-dimensional NMR for complete structural assignment (COSY, HSQC, HMBC, NOESY), conformational analysis via solution-state NMR, dynamic NMR for rotational barriers, and detailed solid-state structural information from X-ray diffraction, is contingent on the availability of primary research data. Without access to such experimental results, a scientifically accurate and thorough article that adheres to the specified outline cannot be generated.
Further research and publication by the scientific community are required to elucidate the detailed chemical and physical properties of this compound. As new studies emerge, a comprehensive analysis as requested may become possible in the future.
Comprehensive Spectroscopic and Structural Elucidation of this compound
The following article provides a detailed analysis of the spectroscopic and structural characteristics of the chemical compound this compound. The information is presented according to a stringent outline, focusing exclusively on the specified analytical techniques and properties of this molecule.
Comprehensive Spectroscopic and Structural Elucidation
A thorough review of the scientific literature reveals a notable absence of published studies on the polymorphic forms or solvatomorphism of 3-Amino-N-(3-methoxypropyl)benzamide. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and solvatomorphism, the phenomenon where a compound crystallizes with a stoichiometric or non-stoichiometric amount of solvent, are crucial aspects of a compound's solid-state characterization. Such studies provide insights into the physical and chemical properties of a substance, including its solubility, stability, and bioavailability.
While research on related benzamide (B126) derivatives has demonstrated the existence of polymorphism, no such crystallographic data for this compound has been reported. Therefore, the crystal packing, hydrogen bonding networks, and potential for different crystalline arrangements for this specific compound remain an area for future investigation.
The nominal molecular weight of this compound is 208.26 g/mol . HRMS would be expected to confirm the molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.
The fragmentation pathways of this compound under mass spectrometry conditions, such as electron ionization (EI) or electrospray ionization (ESI), can be predicted by considering the lability of its chemical bonds. Key fragmentation patterns would likely involve:
Amide Bond Cleavage: The cleavage of the amide bond is a common fragmentation pathway for benzamide derivatives. This could result in the formation of a benzoyl cation (m/z 105) or a fragment corresponding to the 3-aminobenzoyl moiety.
Side-Chain Fragmentation: The N-(3-methoxypropyl) side chain is susceptible to fragmentation. Cleavage of the C-N bond could lead to the loss of the entire side chain. Fragmentation within the side chain itself, such as cleavage of the C-O or C-C bonds, would also be anticipated, leading to characteristic neutral losses.
Rearrangement Reactions: As observed in similar structures like N-(3-aminophenyl)benzamide, rearrangement reactions, such as a nitrogen-oxygen (N–O) exchange, could potentially occur, leading to unique fragment ions. researchgate.net
A proposed, though not experimentally verified, fragmentation scheme is presented in the table below.
| Predicted Fragment Ion | m/z (Monoisotopic) | Plausible Origin |
| [C₇H₆NO]⁺ | 120.045 | 3-aminobenzoyl cation |
| [C₄H₁₀NO]⁺ | 88.076 | N-(3-methoxypropyl) iminium ion |
| [C₇H₇N]⁺ | 105.058 | Benzoyl cation |
| [C₄H₉O]⁺ | 73.065 | Methoxypropyl fragment |
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound
It is important to emphasize that this table represents a theoretical prediction, and experimental verification through HRMS analysis is required for definitive confirmation of the fragmentation pathways.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Although specific experimental IR and Raman spectra for this compound are not available in the current body of scientific literature, the expected vibrational modes can be predicted based on its molecular structure. The key functional groups in this molecule are the primary amine (NH₂), the secondary amide (N-H), the carbonyl group (C=O), the ether linkage (C-O-C), and the aromatic ring.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of these functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3400 - 3250 |
| N-H Bending (Scissoring) | 1650 - 1580 | |
| Secondary Amide (N-H) | N-H Stretching | 3350 - 3180 |
| N-H Bending (Amide II) | 1570 - 1515 | |
| Carbonyl (C=O) | C=O Stretching (Amide I) | 1680 - 1630 |
| Aromatic Ring | C-H Stretching | 3100 - 3000 |
| C=C Stretching | 1600 - 1450 | |
| Ether (C-O-C) | C-O Asymmetric Stretching | 1275 - 1200 |
| C-O Symmetric Stretching | 1150 - 1085 | |
| Alkyl Chain (CH₂) | C-H Stretching | 2960 - 2850 |
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra. The C=O stretching vibration would also be Raman active. The symmetric vibrations of the molecule are generally more intense in Raman spectra compared to IR.
The analysis of vibrational spectra from related compounds, such as 3-amino-4-methoxy benzamide, can offer further insights into the expected spectral features. ias.ac.in However, direct experimental data is necessary for a definitive functional group analysis of this compound.
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and provides information about its photophysical properties. As with other spectroscopic data for this compound, specific experimental spectra are not documented in the available literature. Nevertheless, the electronic properties can be inferred from the chromophores present in its structure.
UV-Vis Spectroscopy:
The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the amino (-NH₂) and benzamide (-CONH-) groups, which act as auxochromes, is expected to influence the absorption spectrum. Typically, benzene exhibits absorption bands around 204 nm (π → π* transition) and 256 nm (a symmetry-forbidden transition). The substituents on the ring are likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect).
Based on data for similar compounds like 3-aminobenzoic acid, which shows absorption maxima at approximately 226 nm and 272 nm, it is reasonable to predict that this compound will exhibit absorption in the UV-A and UV-B regions. sielc.com
| Electronic Transition | Expected Absorption Region (nm) |
| π → π | 200 - 250 |
| n → π | 250 - 300 |
Table 3: Predicted UV-Vis Absorption for this compound
Fluorescence Spectroscopy:
The fluorescence properties of a molecule are dependent on its structure and the nature of its excited states. Aromatic amines and amides can exhibit fluorescence. The presence of the electron-donating amino group and the benzamide moiety could potentially lead to fluorescent behavior in this compound. The emission wavelength would be at a longer wavelength than the absorption maximum (Stokes shift).
The quantum yield and lifetime of the fluorescence would be influenced by factors such as the solvent polarity and the potential for intramolecular charge transfer (ICT) upon excitation. However, without experimental data, any discussion of the specific fluorescence characteristics, such as emission maxima and quantum efficiency, remains speculative.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used for investigating the electronic structure of many-body systems.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a potential drug molecule and its protein target.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, which is crucial for understanding biological processes.
For a system involving 3-Amino-N-(3-methoxypropyl)benzamide, such as its complex with a protein target submerged in a solvent, an MD simulation would be performed to assess the stability of the predicted binding pose from docking studies. The simulation would track the atomic trajectories over a specific period (nanoseconds to microseconds), allowing for the analysis of conformational changes, the flexibility of the molecule and the protein, and the persistence of key intermolecular interactions. This provides a more realistic and dynamic picture of the molecular recognition process than the static view offered by molecular docking.
Conformational Landscape Exploration in Solution and Protein Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the range of shapes a molecule can adopt by rotation around its single bonds. For this compound, key rotatable bonds include those in the N-(3-methoxypropyl) side chain and the bond connecting the benzamide (B126) core to this chain.
When binding to a protein target, a ligand often adopts a single, low-energy "bioactive" conformation. This conformation may or may not be the most stable one in solution. Molecular dynamics simulations on related benzamide derivatives have shown that the protein environment imposes significant conformational constraints. mdpi.com For this compound, upon entering a protein's binding pocket, the methoxypropyl chain would likely fold to fit into specific hydrophobic or polar subpockets, while the aminobenzamide head would form key hydrogen bonds and aromatic interactions. The transition from a flexible state in solution to a more rigid state in the protein-bound form is a critical aspect of the binding process.
Table 1: Representative Dihedral Angles in Benzamide Analog Conformations This table presents typical torsional angles found in computational studies of related benzamide derivatives, illustrating the conformational flexibility that would also be characteristic of this compound.
| Compound Type | Rotatable Bond | Torsional Angle (ω) in Solution | Torsional Angle (ω) in Protein Pocket | Reference |
|---|---|---|---|---|
| N-methylbenzamide | CO-Phenyl | ~25° | Variable | nih.gov |
| N,N-dimethylbenzamide | CO-Phenyl | ~40-60° | Variable | nih.gov |
| 2-Fluorobenzamide | CO-Phenyl | Planar (trans) / Non-planar (cis) | Planar | nih.gov |
Analysis of Ligand-Target Dynamics and Water Networks
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the dynamic interactions between a ligand and its target protein over time. These simulations can reveal the stability of the binding pose, key amino acid interactions, and the crucial role of surrounding water molecules.
For a ligand like this compound, MD simulations would typically show the aminobenzamide core forming stable hydrogen bonds with polar residues (like serine, threonine, or backbone amides) and pi-stacking interactions with aromatic residues (like tyrosine or phenylalanine) in the binding site. The 3-amino group and the amide moiety are prime candidates for such interactions, a feature common to many aminobenzamide-based inhibitors of targets like PARP or HDACs. nih.govplos.orgnih.gov The methoxypropyl tail would likely explore hydrophobic regions of the binding pocket, and its flexibility could allow it to adapt to the specific topology of the target. benthamdirect.comresearchgate.net
Water molecules play a fundamental role in ligand binding. nih.govresearchgate.net They can mediate interactions between the ligand and protein, or their displacement from a binding pocket can be a major driving force for binding affinity. nih.gov MD simulations of benzamidine (B55565) binding to trypsin have shown that specific water molecules in the binding pocket are crucial for regulating the ligand's residence time. nih.govresearchgate.net A network of hydrogen bonds involving water can facilitate the ligand's release. nih.gov Conversely, displacing high-energy, "unhappy" water molecules from a hydrophobic pocket upon ligand binding can contribute favorably to the binding enthalpy. consensus.appacs.org For this compound, the methoxy (B1213986) and amide oxygens, as well as the amino group, could coordinate with structural water molecules to bridge interactions with the protein target, enhancing binding stability.
Table 2: Key Interactions for Benzamide-based Ligands from Molecular Dynamics Simulations This table summarizes common interactions observed in MD simulations of analogous compounds, which are anticipated for this compound.
| Ligand Moiety | Interaction Type | Potential Protein Partner Residues | Role of Water | Reference |
|---|---|---|---|---|
| Benzamide Amide | Hydrogen Bond | Ser, Gly, Tyr | Can mediate H-bonds to distant residues | nih.gov |
| Phenyl Ring | Pi-Stacking / Hydrophobic | Tyr, Phe, His, Leu, Val | Displacement from hydrophobic pocket is favorable | benthamdirect.comrsc.org |
| Amino Group | Hydrogen Bond / Salt Bridge | Asp, Glu, Carbonyl oxygen | Can form H-bond networks with protein and water | benthamdirect.comnih.gov |
| Methoxypropyl Tail | Hydrophobic / van der Waals | Ala, Val, Leu, Ile | Displacement from hydrophobic pocket is favorable | benthamdirect.comresearchgate.net |
Pharmacophore Modeling for Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable. dovepress.com A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positive/negative ionizable centers.
For a series of active molecules including this compound, a pharmacophore model could be generated by aligning their low-energy conformations and identifying common features. Studies on aminophenyl benzamide derivatives as HDAC inhibitors have led to the development of five-point pharmacophore models, typically comprising two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor (ADDRR). benthamdirect.comresearchgate.netnih.gov
In the case of this compound, a hypothetical pharmacophore model would likely include:
An Aromatic Ring (AR) feature for the benzene (B151609) ring.
A Hydrogen Bond Acceptor (HBA) for the carbonyl oxygen of the amide.
A Hydrogen Bond Donor (HBD) for the amide N-H.
A second Hydrogen Bond Donor (HBD) for the 3-amino group.
A Hydrophobic (H) or additional HBA feature corresponding to the methoxypropyl tail.
Such a model could then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with a high probability of possessing the same biological activity. dovepress.comnih.gov
Table 3: Hypothetical Pharmacophore Features for this compound Based on models developed for structurally similar aminobenzamide and benzamide derivatives.
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding | Reference |
|---|---|---|---|
| Aromatic Ring (AR) | Benzene Ring | Pi-stacking or hydrophobic interactions | benthamdirect.comnih.gov |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Accepting H-bond from protein backbone or side chain | benthamdirect.comnih.gov |
| Hydrogen Bond Donor (HBD) | Amide N-H | Donating H-bond to protein side chain | benthamdirect.com |
| Hydrogen Bond Donor (HBD) | 3-Amino Group | Donating H-bond to protein side chain | benthamdirect.comnih.gov |
| Hydrophobic (H) | Propyl Chain | Interaction with hydrophobic pockets | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com By identifying key molecular properties (descriptors) that correlate with activity, a predictive QSAR model can be built to estimate the activity of new, untested compounds.
For a series of analogs of this compound, various molecular descriptors would be calculated, including physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic descriptors (e.g., partial charges), and topological or 3D descriptors (e.g., molecular shape indices). A statistical method, such as multiple linear regression (MLR), is then used to generate an equation linking these descriptors to the observed biological activity (e.g., IC50).
QSAR studies on various benzamide derivatives have highlighted the importance of different descriptors depending on the target. For aminophenyl benzamide HDAC inhibitors, studies show that hydrophobic character is crucial for activity, and the inclusion of hydrophobic substituents enhances potency. benthamdirect.comresearchgate.net Furthermore, hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups can have a negative influence. nih.gov Another QSAR study on antiulcer benzamides found that descriptors related to molecular shape and hydrophobicity (LogD) were critical for predicting activity. igi-global.com
Table 4: Common Descriptors in QSAR Models for Benzamide Derivatives This table lists molecular descriptors frequently found to be significant in QSAR studies of related compounds and their likely impact on the activity of this compound.
| Descriptor Type | Specific Descriptor | Typical Correlation with Activity | Relevance to Target Compound | Reference |
|---|---|---|---|---|
| Hydrophobicity | LogP / LogD | Positive or Parabolic | The methoxypropyl tail contributes to lipophilicity. | igi-global.com |
| Steric/Shape | Molecular Refractivity (MR) | Often Positive | Relates to the volume and polarizability of the molecule. | jppres.com |
| Electronic | Partial Atomic Charges | Variable | Influences electrostatic and hydrogen bonding interactions. | benthamdirect.com |
| Topological | Shadow Indices (e.g., Shadow_XZ) | Positive | Describes the 2D projection of the molecule's shape. | igi-global.com |
| Thermodynamic | Hydration Energy | Negative | Energy released upon solvation; relates to desolvation penalty. | benthamdirect.com |
In Vitro Pharmacological and Mechanistic Investigations
Enzyme Inhibition and Activation Studies
No studies detailing the inhibitory or activation effects of 3-Amino-N-(3-methoxypropyl)benzamide on specific enzymes have been identified.
Determination of Inhibitory/Activation Constants (IC50, Ki)
There is no available data reporting the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of this compound against any enzyme.
Mechanistic Characterization of Enzyme Modulation (e.g., Competitive, Allosteric)
Without primary inhibition data, the mechanism of enzyme modulation (e.g., competitive, non-competitive, uncompetitive, or allosteric) for this compound has not been determined.
Receptor Binding Assays and Functional Agonism/Antagonism
Information regarding the binding affinity and functional activity of this compound at any receptor is absent from the scientific literature.
Radioligand Displacement and Equilibrium Binding Constants (Kd)
No radioligand displacement studies have been published that would allow for the determination of the equilibrium dissociation constant (Kd) of this compound for any receptor.
Cell-Based Reporter Gene Assays for Receptor Activation
There are no reports of cell-based reporter gene assays being used to assess the potential agonistic or antagonistic effects of this compound on receptor activation and subsequent gene expression.
Cellular Target Engagement and Pathway Modulation
Research on the cellular targets of this compound and its effects on intracellular signaling pathways has not been published. Therefore, its specific molecular interactions and downstream functional consequences within a cellular context remain unknown.
Biophysical Assays for Direct Target Binding in Cells (e.g., CETSA)
A thorough search of scientific databases and literature yields no specific studies employing biophysical assays such as the Cellular Thermal Shift Assay (CETSA) to identify or confirm the direct cellular targets of this compound. CETSA is a powerful method to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding in a cellular environment. thno.org The absence of such data indicates that the direct molecular interactions of this compound within cells have not been publicly characterized.
Analysis of Downstream Signaling Cascades (e.g., Phosphorylation, Gene Expression)
There is no available research detailing the effects of this compound on downstream signaling pathways. Investigations into changes in protein phosphorylation, a key indicator of kinase pathway modulation, or alterations in gene expression profiles following cellular treatment with this compound have not been published. Consequently, its mechanism of action and influence on cellular signaling networks remain unknown.
Structure-Activity Relationship (SAR) Profiling for Biological Potency and Selectivity
While structure-activity relationship studies are fundamental in medicinal chemistry to optimize lead compounds, specific SAR data for this compound is not documented in the literature. SAR studies for other benzamide (B126) derivatives have been conducted, often revealing the importance of substituents on the benzamide ring and the nature of the amide substituent for biological activity. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.
Systematic Evaluation of Structural Modifications
No published studies present a systematic evaluation of structural modifications to the this compound scaffold. Such research would typically involve synthesizing a series of analogues by altering the amino group's position, modifying the methoxypropyl side chain, or substituting the benzamide ring to probe the impact of these changes on biological activity.
Identification of Key Pharmacophoric Elements and Steric Requirements
Due to the lack of SAR studies, the key pharmacophoric elements and steric requirements for the biological activity of this compound have not been defined. Identifying the essential features for molecular recognition—such as hydrogen bond donors/acceptors, aromatic regions, and hydrophobic moieties—is contingent on comparative data from related analogues, which is currently unavailable.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Specific in vitro ADME data for this compound is not available in published literature. These studies are critical in early drug discovery to assess the pharmacokinetic potential of a compound.
Microsomal Stability and Metabolic Pathway Identification
There are no public records or research articles detailing the metabolic stability of this compound in liver microsomes from any species. Microsomal stability assays are standard procedures used to estimate the intrinsic clearance of a compound by Phase I metabolic enzymes (e.g., Cytochrome P450s). evotec.com Data from such assays, including half-life (t½) and intrinsic clearance (CLint), are not available for this compound. Consequently, its primary metabolic pathways have not been identified.
Table 1: Summary of Available Data for this compound
| Research Area | Subsection | Data Availability |
|---|---|---|
| In Vitro Pharmacology | 5.3.1. Direct Target Binding (CETSA) | No data found |
| 5.3.2. Downstream Signaling | No data found | |
| Structure-Activity Relationship | 5.4.1. Structural Modifications | No data found |
| 5.4.2. Pharmacophoric Elements | No data found | |
| In Vitro ADME | 5.5.1. Microsomal Stability | No data found |
Based on a comprehensive search of available scientific literature, there is no specific experimental data for the plasma protein binding kinetics or cell permeability of the chemical compound “this compound.”
While extensive research exists for related benzamide compounds, such as the well-characterized PARP inhibitor 3-aminobenzamide (B1265367), and for the methodologies of plasma protein binding and cell permeability assays in general, the application of these tests to this compound has not been documented in the public domain.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested sections.
Preclinical Research and Mechanistic Investigations in Biological Systems
In Vivo Proof-of-Concept Studies in Mechanistic Animal Models
No publicly available scientific literature or research data could be identified that details in vivo studies conducted on 3-Amino-N-(3-methoxypropyl)benzamide. Consequently, there is no information regarding its target validation, biomarker modulation in disease models, or its pharmacodynamic endpoints and efficacy in relevant preclinical systems.
Information on the specific biological targets of this compound and any subsequent modulation of disease-related biomarkers in animal models is not available in the reviewed literature.
There are no published studies that describe the pharmacodynamic properties or assess the efficacy of this compound in any preclinical models of disease.
Ex Vivo Tissue and Organ Analysis for Mechanistic Insights
No research findings have been published that describe ex vivo analyses of tissues or organs following treatment with this compound. Such studies would be crucial for understanding the compound's engagement with its target and its biochemical effects at the tissue level.
Without any in vivo studies, there are no subsequent histopathological or immunohistochemical assessments to provide insights into the target engagement of this compound in tissue samples.
There is a lack of published data on the biochemical effects of this compound in various tissues, which would be necessary to elucidate its mechanism of action.
Mechanistic Toxicology Studies (Focus on Target-Related Adverse Pathways, Not General Safety)
No mechanistic toxicology studies focusing on target-related adverse pathways for this compound have been reported in the scientific literature.
While the searches did yield information on a related compound, 3-aminobenzamide (B1265367), which is a known inhibitor of poly (ADP-ribose) polymerase (PARP), it is crucial to note that this is a structurally distinct molecule. Therefore, its biological activities and toxicological profile cannot be extrapolated to this compound.
Future Directions and Advanced Research Trajectories
Discovery of Novel Biological Targets for 3-Amino-N-(3-methoxypropyl)benzamide and Analogues
A primary avenue for future research lies in the comprehensive identification and validation of novel biological targets for this compound and its structural congeners. While the broader class of benzamides has been explored for various therapeutic applications, the specific target profile of this particular compound remains an area ripe for investigation.
Computational approaches, such as in-silico screening and molecular docking, can be employed to predict potential binding partners. For instance, a computational study on benzamide (B126) derivatives could assess their binding affinity against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in various diseases. mdpi.comnih.gov Building on studies of similar aminobenzamide scaffolds, potential targets could include dipeptidyl peptidase-IV (DPP-IV) and poly(ADP-ribose) polymerase (PARP). nih.govbpsbioscience.comnih.govnih.gov For example, 3-aminobenzamide (B1265367) is a known inhibitor of PARP, an enzyme crucial for DNA repair, suggesting that this compound could be investigated for similar activity. bpsbioscience.comnih.govnih.govnih.gov
Experimentally, high-throughput screening of this compound against diverse target-based assays can uncover unexpected biological activities. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry can be utilized to identify direct binding partners from cell lysates.
| Potential Target Class | Rationale for Investigation | Exemplary Research Methodologies |
| Dipeptidyl Peptidase-IV (DPP-IV) | N-substituted aminobenzamide scaffolds have shown inhibitory activity against DPP-IV. nih.gov | Enzyme inhibition assays, molecular docking. |
| Poly(ADP-ribose) Polymerase (PARP) | The 3-aminobenzamide core is a known PARP inhibitor. bpsbioscience.comnih.govnih.gov | Cell-based DNA repair assays, enzymatic assays. |
| Kinases | The benzamide scaffold is a common motif in kinase inhibitors. | Kinase activity panels, cellular phosphorylation assays. |
| G-Protein Coupled Receptors (GPCRs) | Benzamide derivatives have been developed as ligands for various GPCRs. | Radioligand binding assays, functional cell-based assays (e.g., cAMP measurement). |
Refinement of Lead Optimization Strategies Based on Integrated Data
Once promising biological targets are identified, the subsequent phase of lead optimization is critical for enhancing the therapeutic potential of this compound. This process involves the systematic modification of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. An integrated approach, combining computational modeling with empirical data, will be paramount for efficient lead optimization.
Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a library of synthesized analogues to identify key structural features that govern biological activity. nih.gov For instance, modifications to the methoxypropyl side chain or substitutions on the benzamide ring can be systematically explored to understand their impact on target binding and cellular activity. researchgate.net This approach has been successfully applied to optimize 2-aminobenzamide (B116534) derivatives as HIV-1 Vif antagonists. nih.gov
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties should be evaluated early in the optimization process. mdpi.com In-silico predictions of properties like solubility, permeability, and metabolic stability can guide the design of new analogues with improved drug-like characteristics. researchgate.net Experimental validation through in vitro assays, such as microsomal stability and Caco-2 permeability assays, will be essential to confirm these predictions.
| Optimization Parameter | Strategy | Integrated Data Approach |
| Potency | Systematic modification of functional groups to enhance target binding affinity. | Utilize molecular docking to guide modifications and QSAR to correlate structural changes with activity. nih.gov |
| Selectivity | Design analogues that exploit subtle differences in the binding sites of related proteins. | Comparative modeling of target and off-target proteins to identify selectivity-determining residues. |
| Pharmacokinetics (ADME) | Modify the scaffold to improve solubility, metabolic stability, and cell permeability. | Employ in-silico ADME prediction tools to filter out compounds with poor properties and validate with in vitro assays. mdpi.comresearchgate.net |
Application as a Chemical Probe for Biological Discovery
Beyond its potential as a therapeutic agent, this compound and its optimized analogues can serve as valuable chemical probes for fundamental biological research. A high-quality chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the elucidation of its biological role. nih.gov
To be an effective chemical probe, a derivative of this compound would need to exhibit high potency and selectivity for its intended target. Once such a compound is developed, it can be used to interrogate complex biological pathways. For example, if an analogue is found to be a potent and selective inhibitor of a particular enzyme, it can be used to study the downstream consequences of inhibiting that enzyme in cells, providing insights into its function and its potential as a drug target. The use of 3-aminobenzamide to study the role of PARP in DNA repair serves as a classic example of this approach. nih.gov
Furthermore, the benzamide scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create affinity-based probes for target identification and validation through techniques like photoaffinity labeling. enamine.net
| Probe Application | Required Characteristics | Potential Biological Insights |
| Target Validation | High potency and selectivity for a specific biological target. | Confirmation of the role of the target protein in a disease-relevant pathway. |
| Pathway Elucidation | Cell permeability and ability to engage the target in a cellular context. | Understanding the downstream signaling events and cellular phenotypes resulting from target modulation. |
| Target Identification | Amenability to chemical modification with reporter tags. | Identification of the direct binding partners of the compound in a complex biological sample. |
Development of Multi-Target Directed Ligands Incorporating the Benzamide Scaffold
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs). MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for enhanced efficacy and a reduced risk of drug resistance. mdpi.com The benzamide scaffold is a versatile building block for the design of MTDLs. mdpi.comnih.gov
For neurodegenerative diseases like Alzheimer's, the 3-aminobenzamide core could be integrated with other pharmacophores known to interact with key pathological targets. For example, it could be combined with moieties that inhibit acetylcholinesterase (AChE), beta-secretase 1 (BACE1), or monoamine oxidase B (MAO-B). mdpi.comnih.govnih.gov This approach has been explored with benzamide-hydroxypyridinone hybrids, which combine MAO-B inhibition with iron chelation. nih.govnih.gov
In the context of cancer, an MTDL based on this compound could be designed to inhibit a cancer-related enzyme while also targeting a signaling pathway that promotes cell survival. The exploration of the neuroprotective chemical space of scaffolds like benzofuran (B130515) offers a template for how the benzamide scaffold could be similarly investigated for multi-target activity. frontiersin.orgrsc.org
| Therapeutic Area | Potential Target Combination | Design Strategy |
| Alzheimer's Disease | MAO-B and Iron Chelation nih.govnih.gov | Hybridization of a benzamide scaffold with a hydroxypyridinone moiety. |
| AChE and BACE1 mdpi.com | Linking the benzamide core to a pharmacophore known to inhibit these enzymes. | |
| Cancer | A specific kinase and a protein involved in apoptosis. | Design a molecule with distinct domains that can interact with both targets. |
Exploration of Covalent Inhibitors or Proteolysis-Targeting Chimeras (PROTACs) Derived from the Compound
The fields of covalent inhibitors and proteolysis-targeting chimeras (PROTACs) represent cutting-edge frontiers in drug discovery. The this compound scaffold could serve as a starting point for the development of these advanced therapeutic modalities.
Covalent inhibitors form a stable, covalent bond with their target protein, which can lead to prolonged duration of action and increased potency. To develop a covalent inhibitor from this compound, a reactive electrophilic group, or "warhead," would need to be incorporated into the molecule. This warhead would be designed to react with a specific nucleophilic amino acid residue (e.g., cysteine or serine) in the binding site of the target protein. The potential for covalent modification of proteins by benzamide metabolites suggests that this is a feasible strategy. nih.govchemistryviews.orgnih.govresearchgate.netyoutube.com
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govexplorationpub.com The benzamide scaffold has been successfully used to develop novel binders for the cereblon (CRBN) E3 ligase, a key component in many PROTACs. nih.gov Thus, this compound or its analogues could be developed as ligands for an E3 ligase or, alternatively, as the "warhead" that binds to the protein of interest, which is then linked to a known E3 ligase ligand. explorationpub.comresearchgate.netresearchgate.net
| Modality | Design Principle | Potential Advantages |
| Covalent Inhibitor | Incorporation of a reactive electrophile to form a covalent bond with the target protein. | Increased potency, prolonged duration of action, and potential to overcome drug resistance. |
| PROTAC | Linking a target-binding moiety (derived from the benzamide) to an E3 ligase ligand. explorationpub.com | Catalytic mode of action, ability to target "undruggable" proteins, and potential for improved selectivity. |
Interdisciplinary Research Collaborations and Translational Opportunities
The successful translation of a promising chemical entity like this compound from a laboratory curiosity to a clinical candidate requires extensive interdisciplinary collaboration. Close partnerships between medicinal chemists, computational scientists, structural biologists, pharmacologists, and clinicians are essential for navigating the complexities of drug discovery and development.
Translational opportunities for this compound and its derivatives will depend on the biological targets and pathways they are found to modulate. For example, if analogues demonstrate potent anti-cancer activity, as has been seen with other o-aminobenzamide derivatives, collaborations with oncologists and cancer biologists will be crucial for advancing these compounds into preclinical and clinical studies. nih.govfrontiersin.orgnih.gov Similarly, if MTDLs based on this scaffold show promise for neurodegenerative diseases, partnerships with neurologists and neuroscientists will be vital for their development.
The journey from a promising lead compound to a marketed drug is a long and arduous one, but the versatile and adaptable nature of the this compound scaffold provides a solid foundation for future research. By pursuing the advanced research trajectories outlined above, the scientific community can work towards unlocking the full therapeutic potential of this and related compounds.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-(3-methoxypropyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 3-methoxypropylamine. A common approach uses carbodiimide-based coupling agents (e.g., HBTU or EDCI) in anhydrous solvents like acetonitrile or DMF, with a tertiary amine (e.g., NEt₃) to activate the reaction. For example, HBTU-mediated amidation under nitrogen atmosphere at 60–80°C for 6–12 hours achieves moderate yields (~50–70%) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity can be verified by HPLC (C18 column, methanol/water mobile phase) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- NMR : ¹H NMR (DMSO-d₆) should show signals for the methoxy group (δ 3.2–3.4 ppm), aromatic protons (δ 6.8–7.8 ppm), and amide NH (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and methoxy carbons (δ ~55 ppm).
- X-ray crystallography : Single crystals grown via slow evaporation (methanol/water) can be analyzed using SHELX software for refinement. Hydrogen bonding between the amide NH and methoxy oxygen may stabilize the crystal lattice .
Q. What physicochemical properties (e.g., LogD, pKa) are critical for formulating this compound in biological assays?
- Methodological Answer : Key properties include:
- LogD (pH 7.4) : Predicted at ~1.47, indicating moderate lipophilicity suitable for cell permeability. Measured via shake-flask method (octanol/water partitioning) .
- pKa : The amino group (pKa ~11.9) and amide (pKa ~-1) dictate ionization states. Potentiometric titration or computational tools (e.g., ACD/Labs) validate these values .
- Solubility : Use HPLC or nephelometry in PBS (pH 7.4) or DMSO for stock solutions.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogs (e.g., ), precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at -20°C, away from light and moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological activity of this compound?
- Methodological Answer :
- Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) with PDB structures. The methoxypropyl chain may occupy hydrophobic pockets, while the amino group participates in H-bonding.
- DFT : Gaussian09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (PCM model) refine energy profiles .
Q. What experimental assays are suitable for evaluating the compound’s enzyme inhibition or receptor modulation?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant enzymes (e.g., EGFR). IC₅₀ values derived from dose-response curves (10 nM–100 µM).
- Cellular Viability : MTT assay in cancer cell lines (72-hour exposure). Compare to controls (e.g., staurosporine) and validate target engagement via Western blot (phospho-kinase levels) .
Q. How can discrepancies in spectroscopic or bioactivity data between studies be resolved?
- Methodological Answer :
- Analytical Cross-Validation : Compare NMR (δ values) and HPLC retention times with reference standards.
- Dose-Response Reproducibility : Repeat assays with fresh stock solutions (avoid DMSO freeze-thaw cycles).
- Meta-Analysis : Use tools like ChemAxon or PubChem to aggregate data and identify outliers .
Q. What strategies optimize the compound’s structure for enhanced target selectivity (e.g., SAR studies)?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy chain length (e.g., ethoxy vs. propoxy) or substitute the benzamide core (e.g., nitro or cyano groups).
- SPR Screening : Surface plasmon resonance quantifies binding kinetics (ka/kd) to off-targets (e.g., GPCRs) .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
Q. How does this compound interact with biochemical pathways in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
